
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a benzoyl group, which is further substituted with an acetyloxy and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as nucleophilic acyl substitution of acyl halides or anhydrides with amines. Another method includes the partial hydrolysis of nitriles or the use of a dehydrating reagent such as dicyclohexylcarbodiimide (DCC) .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the acetyloxy and hydroxy groups.
N-methylpropanamide: A simpler amide with a different substitution pattern.
N,N-dimethylacetamide: A widely used industrial solvent with different functional groups.
Uniqueness
The uniqueness of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyloxy and hydroxy groups on the benzoyl ring enhances its reactivity and potential biological activities compared to similar compounds .
Propiedades
Número CAS |
109974-41-6 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
[2-(5-acetamido-2-hydroxybenzoyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-10(19)18-12-7-8-15(21)14(9-12)17(22)13-5-3-4-6-16(13)23-11(2)20/h3-9,21H,1-2H3,(H,18,19) |
Clave InChI |
PGPYAWGRJHXUBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
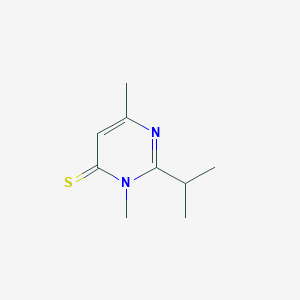
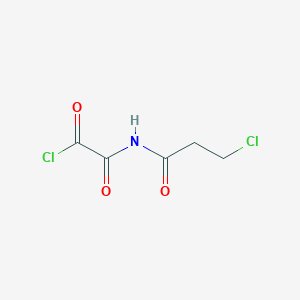


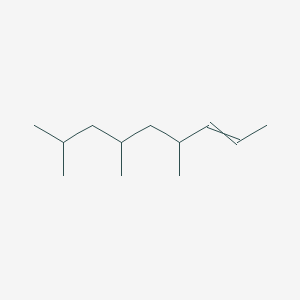
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)

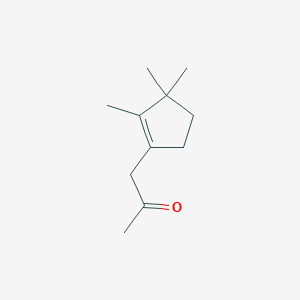
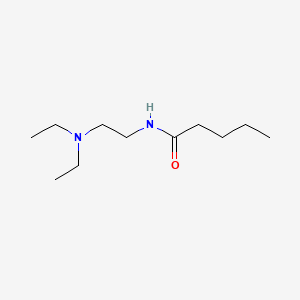
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)

